molecular formula C12H15ClN2O2 B1458925 6,8-Dimethoxy-2-methylquinolin-4-amine hydrochloride CAS No. 1984136-61-9

6,8-Dimethoxy-2-methylquinolin-4-amine hydrochloride

Cat. No.: B1458925
CAS No.: 1984136-61-9
M. Wt: 254.71 g/mol
InChI Key: XGGPXQAUSIIFRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,8-Dimethoxy-2-methylquinolin-4-amine hydrochloride (CAS 897544-70-6) is a chemical compound with the molecular formula C12H15ClN2O2 and a molecular weight of 254.72 g/mol (as the hydrochloride salt) . This quinoline derivative is supplied as a high-purity material for research purposes exclusively. The product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications in humans . Quinoline scaffolds bearing dimethoxy and amine functional groups, similar to this compound, are of significant interest in medicinal chemistry. While the specific biological activity of this compound is not fully detailed in the available literature, closely related analogues have demonstrated considerable potential in anticancer drug discovery. Specifically, 6,7-dimethoxy-4-anilinoquinoline derivatives have been extensively studied and identified as potent inhibitors of the tyrosine kinase c-Met . The c-Met signaling pathway is a well-validated target in oncology, as its aberrant activation is implicated in the development, progression, and metastasis of various human cancers, including lung, gastric, and breast carcinomas . These inhibitory molecules typically function by acting as ATP-competitive inhibitors, binding to the kinase domain of c-Met and disrupting its signal transduction, which can lead to the suppression of tumor cell proliferation and survival . As such, this compound serves as a valuable chemical building block (synthon) for the synthesis of more complex molecules. Researchers can utilize this core structure to develop and screen novel compounds for their efficacy against specific biological targets, particularly within kinase research and oncology programs . Proper storage conditions at 2-8°C are recommended to ensure the long-term stability of the product .

Properties

IUPAC Name

6,8-dimethoxy-2-methylquinolin-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2.ClH/c1-7-4-10(13)9-5-8(15-2)6-11(16-3)12(9)14-7;/h4-6H,1-3H3,(H2,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGGPXQAUSIIFRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=C(C=C(C2=N1)OC)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6,8-Dimethoxy-2-methylquinolin-4-amine hydrochloride is a compound belonging to the quinoline family, recognized for its diverse biological and pharmacological activities. Its molecular formula is C12H15ClN2O2, and it is characterized by the presence of methoxy groups at positions 6 and 8 of the quinoline ring, which significantly influences its chemical reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to therapeutic effects. While detailed mechanisms are still under investigation, preliminary studies suggest that the compound may exhibit antimalarial and antiparasitic properties similar to other quinoline derivatives.

Pharmacological Properties

The compound has shown potential in various pharmacological applications:

  • Antiparasitic Activity : Research indicates that quinoline derivatives can possess significant antiparasitic effects against organisms such as Leishmania donovani, which causes visceral leishmaniasis. Compounds structurally related to this compound have demonstrated efficacy in inhibiting the growth of both promastigotes and amastigotes in vitro .
  • Antimalarial Effects : Similar compounds have been evaluated for their antimalarial properties. For instance, derivatives of 4-aminoquinolines have been noted for their ability to inhibit Plasmodium species effectively. This suggests that this compound may also possess antimalarial activity .

Case Studies and Research Findings

  • Antileishmanial Activity :
    • A study evaluated various quinoline derivatives against Leishmania donovani, revealing that certain compounds exhibited IC50 values in the range of 0.94 to 127 μM. The most potent derivatives demonstrated over 95% protection in vivo when administered orally to BALB/c mice .
  • Comparative Studies :
    • In comparative studies with primaquine—a well-known antimalarial—this compound was evaluated for its radical curative activity in animal models. Results indicated that while primaquine had minimal suppressive activity, the target compound might achieve better outcomes at lower doses .

Table 1: Antiparasitic Activity of Quinoline Derivatives

Compound NameIC50 (μM)Activity Type
PP-90.94Antileishmanial
PP-101.20Antileishmanial
Primaquine5.00Antimalarial
6,8-Dimethoxy-2-methylquinolin-4-amTBDPotential Antimalarial

Table 2: Comparison of Biological Activities

CompoundRadical Curative ActivitySuppressive Activity
PrimaquineModerateHigh
6,8-Dimethoxy-2-methylquinolin-4-amHigh (under evaluation)TBD

Scientific Research Applications

Medicinal Chemistry

Antimalarial Activity
Recent studies have highlighted the antimalarial properties of quinoline derivatives, including 6,8-dimethoxy-2-methylquinolin-4-amine hydrochloride. Research indicates that modifications to the quinoline structure can significantly enhance antiplasmodial activity. For instance, certain analogues of this compound have demonstrated potent inhibitory effects against Plasmodium falciparum, the parasite responsible for malaria. The structure-activity relationship (SAR) studies reveal that specific substituents can improve efficacy, with some compounds exhibiting low nanomolar activity against resistant strains of the parasite .

Potential Therapeutic Uses
Beyond antimalarial applications, there is ongoing exploration into the use of this compound in treating various diseases due to its ability to inhibit specific enzymes involved in signaling pathways. This inhibition may have implications for conditions such as cancer and inflammatory diseases, although further research is needed to fully understand its therapeutic potential .

Chemical Synthesis

Building Block for Complex Molecules
this compound serves as a versatile building block in organic synthesis. Its unique structure allows for the synthesis of a wide range of complex organic molecules, including pharmaceuticals and agrochemicals. The compound's ability to act as a catalyst in various reactions enhances its utility in synthetic chemistry .

Synthesis of Dyes and Pigments
This compound is also utilized in the production of dyes and pigments. Its unique chemical properties facilitate efficient synthesis processes, making it a cost-effective option for manufacturers in the chemical industry. The versatility of this compound allows it to be tailored for specific applications within this sector .

Case Study 1: Antiplasmodial Efficacy

A study conducted on various analogues of this compound demonstrated significant antiplasmodial activity with EC50 values ranging from 21 nM to 80 nM against different strains of Plasmodium falciparum. The introduction of halogen substituents was found to enhance potency compared to methoxy groups .

Case Study 2: Synthesis Pathways

Research detailing the synthesis pathways for this compound indicates that it can be effectively synthesized through reactions involving anilines and ethyl acetoacetate under acidic conditions. The resulting products exhibit high yields and purity, showcasing the compound's utility in synthetic applications .

Summary Table of Applications

Application AreaDescriptionReferences
Medicinal ChemistryAntimalarial activity against Plasmodium species; potential therapeutic uses ,
Chemical SynthesisBuilding block for pharmaceuticals; catalyst in organic reactions
Production of DyesUsed as a precursor in dye and pigment manufacturing

Comparison with Similar Compounds

Comparison with Structurally Similar Quinoline Derivatives

The following table summarizes key structural and physicochemical differences between 6,8-dimethoxy-2-methylquinolin-4-amine hydrochloride and related compounds:

Compound Name CAS Number Substituents Molecular Formula Purity Key Properties/Applications Reference
This compound 897544-70-6 6,8-OCH₃; 2-CH₃; 4-NH₂·HCl C₁₂H₁₄ClN₂O₂ 95–98% Pharmaceutical intermediate
6,8-Dimethoxy-4-methylquinoline 51049-14-0 6,8-OCH₃; 4-CH₃ C₁₂H₁₃NO₂ 98% Fluorescent probes, ligand synthesis
4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k) - 2-ClPh; 3-4-OCH₃Ph; 4-NH₂ C₂₂H₁₈ClN₂O - Melting point: 223–225°C (ethanol)
6,8-Dichloro-4-hydrazino-2-methylquinoline hydrochloride 1169957-67-8 6,8-Cl; 2-CH₃; 4-NHNH₂·HCl C₁₁H₁₁Cl₃N₃ 100% Reactive intermediate in drug synthesis
6,7-Dimethoxy-2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline 128942-65-4 6,7-OCH₃; 2-CH₃; 4-Ph (tetrahydro ring) C₁₉H₂₃NO₂ 95% Alkaloid analog, CNS activity studies

Structural and Functional Differences

  • Substituent Effects: The target compound’s 6,8-dimethoxy groups distinguish it from dichloro analogs (e.g., 6,8-dichloro-4-hydrazino-2-methylquinoline hydrochloride), which exhibit higher reactivity due to electron-withdrawing Cl substituents .
  • Amine vs. Methyl at Position 4: Compared to 6,8-dimethoxy-4-methylquinoline, the amine group in the target compound increases hydrogen-bonding capacity, which may influence solubility and receptor interactions .
  • Ring Saturation: Tetrahydroisoquinoline derivatives (e.g., QW-1107) exhibit reduced aromaticity, altering pharmacokinetic properties compared to fully aromatic quinolines .

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 6,8-dimethoxyquinoline derivatives, including 6,8-Dimethoxy-2-methylquinolin-4-amine hydrochloride, generally follows a sequence of:

  • Construction of the quinoline core with methoxy substitutions at the 6 and 8 positions.
  • Introduction of the methyl group at position 2.
  • Amination at position 4 to introduce the amino group.
  • Conversion to the hydrochloride salt for stability and handling.

The key challenge is regioselective substitution and efficient amination while maintaining the methoxy groups intact.

Preparation Routes and Detailed Methods

Starting Materials and Core Formation

  • Starting Material: 3,4-dimethoxybenzaldehyde or 3,4-dimethoxybenzoic acid derivatives are commonly used as precursors for methoxy-substituted quinoline frameworks.
  • Oxidation and Nitration: The benzaldehyde is oxidized to the corresponding benzoic acid using hydrogen peroxide under basic conditions. Subsequent nitration with nitric acid introduces nitro groups necessary for further transformation.
  • Reduction: Nitro groups are reduced to amines using iron powder and hydrochloric acid, providing amino intermediates for cyclization.

Cyclization and Quinoline Core Assembly

  • The amino-substituted benzoic acids undergo cyclization reactions, often facilitated by reagents such as phosphorus oxychloride, which also introduces chloro substituents at specific positions (e.g., 2-chloro-4-amino-6,7-dimethoxyquinazoline).
  • Reaction temperatures typically range from 80°C to 120°C over several hours to ensure complete cyclization and substitution.

Amination and Methylation

  • Amination at position 4 is achieved by reaction of the chloroquinoline intermediate with ammonia or ammoniacal solutions at moderate temperatures (40°C to 75°C) over 6–16 hours.
  • The methyl group at position 2 can be introduced either by starting with a methyl-substituted precursor or via methylation reactions involving methylating agents and phase transfer catalysts.

Formation of Hydrochloride Salt

  • The free base 6,8-Dimethoxy-2-methylquinolin-4-amine is converted to its hydrochloride salt by treatment with hydrochloric acid, improving its stability and solubility for pharmaceutical use.

Representative Preparation Method (Stepwise)

Step Reaction Type Reagents/Conditions Product/Intermediate Notes
1 Oxidation 3,4-Dimethoxybenzaldehyde + H₂O₂ (1–50%) in basic solution, 20–60°C, 2–10 h 3,4-Dimethoxybenzoic acid Avoids potassium permanganate; eco-friendly
2 Nitration 3,4-Dimethoxybenzoic acid + 65–97% HNO₃, 15–50°C, 2–10 h 4,5-Dimethoxy-2-nitrobenzoic acid Controlled temperature nitration
3 Reduction Nitro acid + Fe powder + HCl (1–10%), 60–85°C, 2–10 h 4,5-Dimethoxy-2-aminobenzoic acid Iron powder reduction, mild conditions
4 Cyclization Amino acid + POCl₃, 80–120°C, 2–6 h 2,4-Dichloro-6,7-dimethoxyquinazoline Chlorination and ring closure
5 Amination Chloroquinazoline + NH₃ (20–25% aqueous), 40–75°C, 6–16 h 2-Chloro-4-amino-6,7-dimethoxyquinazoline Ammonia substitution at position 4
6 Methylation (if needed) Alkylating agent + base + phase transfer catalyst, reflux 2-Methyl derivative (position 2 methylated) Optional step depending on starting material
7 Salt Formation Free base + HCl This compound Final salt product for pharmaceutical use

Alternative Synthetic Approaches

  • Nucleophilic Aromatic Substitution: Starting from 4-chloro-6,7-dimethoxyquinoline, reaction with various amines under reflux in isopropanol can yield 4-amino derivatives, which can be further methylated or modified.
  • Two-Step Cyclization and Methylation: Using cyanoacetate and urea as raw materials, cyclization followed by methylation can yield dimethoxy-substituted heterocycles, which can be adapted for quinoline analogs.

Research Findings and Optimization

  • The described method avoids toxic solvents such as N,N-dimethylformamide and reduces the use of hazardous reagents like potassium permanganate and phosphorus oxychloride, making the process more environmentally friendly and cost-effective.
  • Reaction yields are improved by controlling temperature, reaction time, and reagent concentrations, with typical yields reported in the range of 70–90% for key intermediates.
  • The amination step is critical for purity and yield; ammonia concentration and reaction temperature must be optimized to avoid side reactions.
  • Purification is typically achieved by filtration and washing; chromatographic purification may be employed for final products to ensure pharmaceutical-grade purity.

Summary Table of Key Reaction Conditions

Reaction Step Temperature (°C) Time (h) Reagents/Notes Yield (%) (Typical)
Oxidation 20–60 2–10 H₂O₂ in basic solution 80–90
Nitration 15–50 2–10 Concentrated HNO₃ 75–85
Reduction 60–85 2–10 Fe powder, HCl 80–90
Cyclization/Chlorination 80–120 2–6 POCl₃ 70–85
Amination 40–75 6–16 Ammonia solution 70–90
Methylation (optional) Reflux Variable Methylating agent, phase transfer catalyst 60–80
Salt Formation Room temperature 1–2 HCl Quantitative

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6,8-dimethoxy-2-methylquinolin-4-amine hydrochloride, and how can reaction conditions be optimized?

  • The compound can be synthesized via nucleophilic substitution or cyclization reactions. A quinoline scaffold is typically functionalized with methoxy and methyl groups using precursors like 4-aminoquinoline derivatives. For methoxy group introduction, methylating agents (e.g., dimethyl sulfate) under alkaline conditions are employed. Optimization includes controlling temperature (60–80°C) and reaction time (12–24 hours) to minimize side products. Purification via recrystallization or column chromatography (silica gel, methanol/chloroform eluent) is critical .

Q. What analytical methods are most reliable for characterizing purity and structural confirmation?

  • Use HPLC with a C18 column and UV detection (λ = 254–280 nm) to assess purity (>95%). Structural confirmation requires NMR (¹H/¹³C) to verify methoxy (δ 3.8–4.0 ppm), methyl (δ 2.5–2.7 ppm), and aromatic proton signals. Mass spectrometry (ESI-MS) should confirm the molecular ion peak (M+H⁺) at m/z corresponding to C₁₂H₁₅ClN₂O₂. Cross-validate with FT-IR for functional groups (N-H stretch at ~3300 cm⁻¹) .

Q. How does the hydrochloride salt form influence solubility and stability in aqueous buffers?

  • The hydrochloride salt enhances water solubility due to ionic interactions. Solubility tests in PBS (pH 7.4) at 25°C are recommended. Stability studies should monitor degradation via HPLC under varying pH (3–9) and temperatures (4–40°C). Store lyophilized samples at -20°C in desiccated conditions to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to quinoline-targeted receptors (e.g., NMDA or kinase receptors)?

  • Use molecular docking (AutoDock Vina) with receptor crystal structures (PDB ID: e.g., 3QEL for NMDA). Parameterize the ligand’s partial charges (AM1-BCC) and optimize conformers (OMEGA). Validate predictions with MD simulations (GROMACS) to assess binding stability. Cross-reference with experimental IC₅₀ values from radioligand assays .

Q. What experimental strategies resolve contradictions in reported pharmacological data (e.g., divergent IC₅₀ values across studies)?

  • Conduct dose-response curves in triplicate using standardized assays (e.g., FLIPR for calcium flux). Control variables: cell line (HEK293 vs. CHO), buffer composition, and incubation time. Apply ANOVA and Tukey’s post hoc test to identify outliers. Reconcile discrepancies by comparing ligand-receptor kinetics (SPR or ITC) and off-target profiling (e.g., CEREP panel) .

Q. How to design a structure-activity relationship (SAR) study to evaluate the role of 6,8-dimethoxy substitutions?

  • Synthesize analogs lacking methoxy groups or with alternative substituents (e.g., Cl, Br). Test in parallel assays (e.g., enzyme inhibition, cytotoxicity). Use multivariate regression to correlate substituent properties (Hammett σ, π parameters) with activity. Highlight steric/electronic effects of methoxy groups on receptor binding .

Q. What in vitro/in vivo models are suitable for assessing metabolic stability and toxicity?

  • In vitro: Microsomal stability assays (human liver microsomes + NADPH), CYP450 inhibition screening.
  • In vivo: Rodent pharmacokinetics (IV/PO dosing, plasma t½ via LC-MS/MS). Toxicity: Ames test for mutagenicity, hERG patch-clamp for cardiotoxicity. Prioritize metabolites identified via UPLC-QTOF-MS .

Q. How to address low yield in large-scale synthesis while maintaining enantiomeric purity?

  • Optimize catalytic asymmetric synthesis using chiral auxiliaries (e.g., Evans oxazolidinones). Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column). Scale-up via flow chemistry to enhance heat/mass transfer and reduce racemization .

Methodological Best Practices

  • Data Validation: Cross-check NMR assignments with DEPT and HSQC to avoid misassignments .
  • Statistical Rigor: Use Design-Expert® for DoE (e.g., Box-Behnken) to optimize reaction parameters .
  • Safety Protocols: Follow OSHA guidelines for handling hydrochloride salts (gloves, fume hood) and neutralize waste with 10% NaOH before disposal .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
6,8-Dimethoxy-2-methylquinolin-4-amine hydrochloride
Reactant of Route 2
6,8-Dimethoxy-2-methylquinolin-4-amine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.